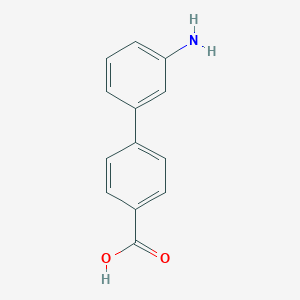

4-(3-aminophenyl)benzoic Acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

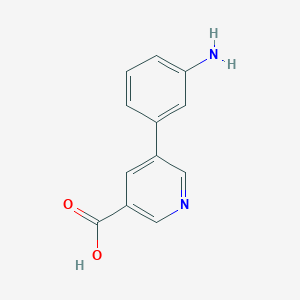

“4-(3-aminophenyl)benzoic Acid” is a chemical compound with the molecular formula C13H11NO2 . It is a derivative of benzoic acid, which is characterized by an amino group attached to the phenyl group .

Molecular Structure Analysis

The molecule contains a total of 28 bonds. There are 17 non-H bonds, 13 multiple bonds, 2 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), 1 primary amine (aromatic), and 1 hydroxyl group .Chemical Reactions Analysis

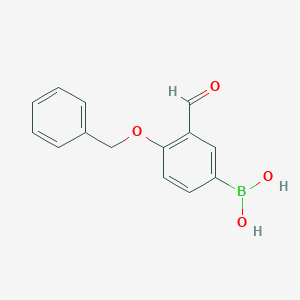

While specific chemical reactions involving “4-(3-aminophenyl)benzoic Acid” are not detailed in the retrieved sources, compounds with similar structures have been studied. For example, ortho-aminomethylphenylboronic acids have been used in receptors for carbohydrates and various other compounds containing vicinal diols .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(3-aminophenyl)benzoic Acid” include a molecular weight of 213.23 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The exact mass and monoisotopic mass are 213.078978594 g/mol .Wissenschaftliche Forschungsanwendungen

-

Antimicrobial Activity

- Field : Medicinal Chemistry

- Application : 1,3,5-Triazine 4-aminobenzoic acid derivatives were synthesized and evaluated for their antimicrobial activity .

- Method : The derivatives were prepared by conventional method or by using microwave irradiation. Using microwave irradiation gave the desired products in less time, good yield and higher purity .

- Results : Some tested compounds showed promising activity against Staphylococcus aureus and Escherichia coli. Compounds (10), (16), (25) and (30) have antimicrobial activity against S. aureus comparable to that of ampicillin, while the activity of compound (13) is about 50% of that of ampicillin .

-

Sensing Applications

- Field : Analytical Chemistry

- Application : Boronic acids, including 4-aminobenzoic acid derivatives, are increasingly utilized in various sensing applications .

- Method : The key interaction of boronic acids with diols allows their utility in various sensing applications .

- Results : The review covers the diverse range of uses and applications for boronic acids from therapeutics to separation technologies .

-

Cancer Research

- Field : Oncology

- Application : 4-((5,6,7,8-tetrahydrobenzo [4,5]thieno [2,3-d]pyrimidin-4-yl)amino)benzoic acid was used in cancer research .

- Method : The compound was synthesized using 4-chloro-6,7,8,9-tetrahydro-5H-indeno [2,1-d]pyrimidine, PABA, and ethanol under reflux for 4 hours .

- Results : An in vitro study exhibited maximum activity of 4- ((bis (4-hydroxyphenyl)methylene)amino)benzoic acid with IC 50 values of 7.49 ± 0.16 µM compared to rivastigmine .

-

Therapeutic Applications

- Field : Biomedicine

- Application : Para-aminobenzoic acid (PABA) is a commonly used building block in pharmaceuticals, making it great for the development of a wide range of novel molecules with potential medical applications .

- Method : Given its structural versatility and ability to undergo substitutions at both the amino and carboxyl groups, PABA is used in the development of a wide range of novel molecules .

- Results : Anticancer, anti-Alzheimer’s, antibacterial, antiviral, antioxidant, and anti-inflammatory properties have been observed in PABA compounds, suggesting their potential as therapeutic agents in future clinical trials .

-

Antimicrobial and Cytotoxic Agents

- Field : Biomolecules

- Application : 4-aminobenzoic acid (PABA) and its derivatives have exhibited various biological activities .

- Method : This vitamin-like molecule and various aromatic aldehydes, including salicylaldehydes and 5-nitrofurfural, were combined via imine bond in one-step reaction .

- Results : The simple chemical modification of non-toxic PABA resulted in constitution of antibacterial activity including inhibition of methicillin-resistant Staphylococcus aureus (minimum inhibitory concentrations, MIC, from 15.62 µM), moderate antimycobacterial activity (MIC ≥ 62.5 µM) and potent broad-spectrum antifungal properties (MIC of ≥ 7.81 µM). Some of the Schiff bases also exhibited notable cytotoxicity for cancer HepG2 cell line (IC 50 ≥ 15.0 µM) .

-

Synthesis of Unsymmetrical Bis-Azo Dyes

-

Drug Development

- Field : Pharmaceutical Research

- Application : Para-aminobenzoic acid (PABA) is a commonly used building block in pharmaceuticals, making it great for the development of a wide range of novel molecules with potential medical applications .

- Method : Given its structural versatility and ability to undergo substitutions at both the amino and carboxyl groups, PABA is used in the development of a wide range of novel molecules .

- Results : Anticancer, anti-Alzheimer’s, antibacterial, antiviral, antioxidant, and anti-inflammatory properties have been observed in PABA compounds, suggesting their potential as therapeutic agents in future clinical trials .

-

Synthesis of Covalent Organic Frameworks (COFs)

-

Synthesis of Schiff Bases

- Field : Organic Chemistry

- Application : 4-aminobenzoic acid and various aromatic aldehydes, including salicylaldehydes and 5-nitrofurfural, were combined via imine bond in one-step reaction to form Schiff bases .

- Method : The simple chemical modification of non-toxic PABA resulted in constitution of antibacterial activity .

- Results : Some of the Schiff bases exhibited notable cytotoxicity for cancer HepG2 cell line (IC 50 ≥ 15.0 µM) .

Safety And Hazards

Eigenschaften

IUPAC Name |

4-(3-aminophenyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c14-12-3-1-2-11(8-12)9-4-6-10(7-5-9)13(15)16/h1-8H,14H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUVFHVHLCFFINS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=CC=C(C=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70373339 |

Source

|

| Record name | 4-(3-aminophenyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-aminophenyl)benzoic Acid | |

CAS RN |

124221-69-8 |

Source

|

| Record name | 4-(3-aminophenyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-6-nitro-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B111496.png)